molecular formula C9H8F3N3S B2636217 [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea

[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea

Cat. No.: B2636217
M. Wt: 247.24 g/mol
InChI Key: GDIMOASDCOFPTD-LHHJGKSTSA-N
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Description

[(E)-{[3-(Trifluoromethyl)phenyl]methylidene}amino]thiourea is a thiourea derivative characterized by a trifluoromethylphenyl group attached to a methylideneamino-thiourea scaffold. The (E)-configuration of the methylideneamino group introduces rigidity and planar geometry, influencing molecular interactions such as hydrogen bonding and π-stacking. The trifluoromethyl (-CF₃) substituent is electron-withdrawing, enhancing the compound’s metabolic stability and lipophilicity, which are critical for pharmacokinetic properties .

Properties

IUPAC Name

[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3S/c10-9(11,12)7-3-1-2-6(4-7)5-14-15-8(13)16/h1-5H,(H3,13,15,16)/b14-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIMOASDCOFPTD-LHHJGKSTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=N/NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)benzaldehyde thiosemicarbazone typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours . The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 3-(trifluoromethyl)benzaldehyde thiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)benzaldehyde thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiosemicarbazones.

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Properties
Compound Name Substituents/Functional Groups Key Structural Features Reference
[(E)-{[3-(CF₃)phenyl]methylidene}amino]thiourea -CF₃, (E)-methylideneamino, thiourea Planar geometry, strong H-bond donor/acceptor
3-(Trifluoromethyl)phenylthiourea -CF₃, thiourea Simpler structure; lacks conjugated imine
1-(3-Bromobenzoyl)-3-[2-...]thiourea (Compound 10) Bromobenzoyl, thiourea Bulky aryl group; enhanced π-π interactions
AG (1-(2-methoxy-5-CF₃-phenyl)-3-methoxyphenyl-thiourea) -CF₃, methoxy groups Increased lipophilicity; dual electron effects
N-[3-(Trifluoromethoxy)benzyl]benzamide-thiourea -CF₃O, benzamide Flexible linker; altered H-bonding capacity

Key Observations :

  • The (E)-methylideneamino group in the target compound introduces conjugation, enhancing electronic delocalization compared to non-conjugated analogs like 3-(Trifluoromethyl)phenylthiourea .
  • Bulky substituents (e.g., bromobenzoyl in Compound 10) reduce solubility but improve target binding via steric complementarity .
  • Methoxy and trifluoromethoxy groups (e.g., AG, Compound 15) balance lipophilicity and polarity, influencing membrane permeability .

Key Observations :

  • The trifluoromethyl group correlates with enhanced enzyme inhibition, as seen in AG’s α-amylase activity . The target compound’s conjugated system may further optimize binding to enzyme active sites.
  • Compound 10’s high HIV protease inhibition (97.03%) highlights the role of aromatic substituents in blocking enzymatic pockets .
Crystallographic Data
  • The methylideneamino group in the target compound likely forms intramolecular hydrogen bonds (N-H···S), as seen in related thioureas (e.g., ). Crystal structures of similar compounds show planar arrangements with dihedral angles <10° between aromatic and thiourea planes, enhancing packing efficiency .

Biological Activity

[(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea is a complex organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group and a thiourea moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C17H16F3N3O2S
  • Molecular Weight : 383.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=C(C=CC(=C1)C=NNC(=S)N)OCC2=CC(=CC=C2)C(F)(F)F

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated enhanced antibacterial effects when combined with fluoride, particularly against Staphylococcus aureus. This synergy improves the retention of fluoride ions, leading to increased bacterial cell damage and biofilm disruption .

Anticancer Activity

The compound's mechanism of action in cancer cells involves the modulation of specific molecular targets, leading to apoptosis. In vitro studies have shown that thiourea derivatives can inhibit cancer cell proliferation by interfering with cell cycle progression and inducing programmed cell death.

Case Study: Anticancer Mechanism

A detailed analysis of a related thiourea derivative revealed that it binds to specific enzymes involved in cancer cell metabolism, effectively reducing their activity and promoting apoptosis. The study utilized various assays, including MTT assays for cell viability and flow cytometry for apoptosis detection, confirming the compound's efficacy against multiple cancer cell lines.

Summary of Key Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated synergistic effects with fluoride against S. aureus, enhancing antibacterial efficacy.
Anticancer MechanismInduced apoptosis in cancer cells through enzyme inhibition; effective against various cancer types.
Structural AnalysisInvestigated the chemical structure’s influence on biological activity; identified key functional groups responsible for activity.

The biological activity of this compound appears to be mediated through:

  • Enzyme Inhibition : Binding to enzymes that regulate metabolic pathways in bacteria and cancer cells.
  • Cell Membrane Disruption : The trifluoromethyl group enhances lipophilicity, allowing better penetration into microbial membranes.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells through mitochondrial disruption.

Q & A

Q. Q1. What are the standard synthetic routes for [(E)-{[3-(trifluoromethyl)phenyl]methylidene}amino]thiourea, and how do reaction conditions influence yield and purity?

A1. The compound is typically synthesized via condensation of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic or basic conditions. Key steps include:

  • Reagents : Ethanol or methanol as solvents, with catalytic HCl or acetic acid for protonation of the imine intermediate.
  • Optimization : Temperature (60–80°C) and reaction time (4–6 hrs) significantly affect yield. Purity is enhanced by recrystallization in ethanol or column chromatography using ethyl acetate/hexane mixtures .

Q. Q2. What spectroscopic and crystallographic methods are used to characterize this compound?

A2.

  • NMR : 1^1H and 13^13C NMR confirm the E-configuration of the imine bond and the presence of the trifluoromethyl group.
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group C2/c) reveal planar geometry at the thiourea moiety and intermolecular hydrogen bonding (N–H···S) stabilizing the structure .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 348.4) and fragmentation patterns .

Advanced Research Questions

Q. Q3. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in biological systems?

A3. The –CF3_3 group:

  • Electron-withdrawing effects : Stabilizes the thiourea moiety via resonance, enhancing electrophilicity at the sulfur atom.
  • Bioactivity : Increases lipophilicity, improving membrane permeability and binding to hydrophobic enzyme pockets (e.g., HIV-1 protease or gibberellin receptors). Computational studies (DFT) show reduced LUMO energy, favoring nucleophilic attack .

Q. Q4. What contradictions exist in reported biological activities, and how can they be resolved experimentally?

A4. Discrepancies in IC50_{50} values for enzyme inhibition (e.g., HIV-1 protease) arise from:

  • Assay variability : Differences in buffer pH, temperature, or substrate concentration.
  • Resolution : Standardize assays using recombinant enzymes and validate via molecular dynamics (MD) simulations to assess binding stability. Cross-reference with X-ray co-crystallography data to confirm binding modes .

Q. Q5. How can computational modeling guide the design of derivatives with improved bioactivity?

A5.

  • Docking studies : Use Autodock 4.2 or Schrödinger Suite to predict binding affinities to targets like HIV-1 protease.
  • QSAR models : Correlate substituent effects (e.g., alkyl chain length, electron-withdrawing groups) with activity. For example, extending the alkyl chain at the thiourea nitrogen improves gibberellin-like activity by 40% .

Q. Q6. What are the challenges in analyzing hydrogen-bonding networks in crystal structures, and how are they addressed?

A6.

  • Disorder in solvates : Use SHELXL for refinement, applying restraints to thermal parameters of solvent molecules.
  • Weak interactions : High-resolution data (≤ 0.8 Å) and Hirshfeld surface analysis quantify contributions from C–H···π or π–π interactions .

Methodological Guidance

Q. Q7. How to optimize reaction conditions for scaling up synthesis without compromising purity?

A7.

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by controlling residence time.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track imine formation in real time .

Q. Q8. What strategies mitigate decomposition during biological assays?

A8.

  • Stabilizers : Add 1–5% DMSO to aqueous buffers to prevent thiourea oxidation.
  • Low-temperature storage : Store stock solutions at –20°C under inert gas (N2_2) .

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